Ethyl 2-(3-chloropyridin-4-YL)-2-methylpropanoate
Description
Ethyl 2-(3-chloropyridin-4-YL)-2-methylpropanoate is a substituted pyridine derivative featuring a branched ester moiety. Its structure combines a chloropyridinyl group at the 4-position with a methylpropanoate ester, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The chlorine atom on the pyridine ring enhances electrophilicity, influencing reactivity in cross-coupling reactions, while the ethyl ester group contributes to solubility in organic solvents .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-10(14)11(2,3)8-5-6-13-7-9(8)12/h5-7H,4H2,1-3H3 |
InChI Key |
QWPKZUBNVBOKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=C(C=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, synthesis pathways, and applications.
Pyridine-Based Esters
Key Differences :
- Reactivity : The 3-chloro substituent in the target compound enhances electrophilic aromatic substitution (EAS) compared to nitro-substituted analogs, which are more electron-deficient .
- Applications : Nitro-substituted derivatives (e.g., compounds from ) are typically intermediates for explosives or dyes, whereas the target compound’s chloro-pyridinyl group aligns with pharmaceutical applications (e.g., kinase inhibitors) .
Aliphatic and Aromatic Esters
Key Differences :
- Volatility: The target compound’s chloropyridinyl group reduces volatility compared to ethyl 2-methylpropanoate, making it unsuitable for aroma applications but ideal for non-volatile drug intermediates .
- Safety : Bromophenyl analogs (e.g., ) exhibit higher toxicity due to halogenated aryl groups, whereas the pyridine ring in the target compound may offer better metabolic stability .
Hydrazine Derivatives
Research Findings and Structural Insights
- Synthetic Efficiency : The target compound’s synthesis avoids the low yields (45–50%) seen in nitro-substituted pyridine esters , likely due to milder reaction conditions.
- Biological Relevance: Unlike flavoring esters (e.g., ), the chloropyridinyl group enables interactions with biological targets (e.g., enzymes, receptors), as seen in related morpholinoethoxy derivatives .
- Thermodynamic Stability: The methylpropanoate branch improves steric hindrance, enhancing stability compared to linear esters like ethyl hexanoate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
